An In-depth Technical Guide to (2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid: A Key Building Block for Drug Discovery
An In-depth Technical Guide to (2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid: A Key Building Block for Drug Discovery
Abstract
The pyrimidine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to functionalize this ring system with precision is paramount in modern drug discovery. (2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid has emerged as a highly valuable and versatile building block for this purpose. Its strategic placement of a boronic acid group, a chloro leaving group, and an isopropyl moiety offers medicinal chemists a powerful tool for constructing complex molecular architectures. This guide provides an in-depth technical overview of its chemical structure, physicochemical properties, a representative synthetic route, and its principal application in the Suzuki-Miyaura cross-coupling reaction. Detailed protocols, mechanistic insights, and safety considerations are provided for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.
Molecular Identity and Physicochemical Properties
(2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid is a substituted pyrimidine derivative featuring a boronic acid functional group at the C5 position. This arrangement makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions. The chloro-substituent at the C2 position provides a secondary reactive handle for sequential functionalization, while the isopropyl group at C4 can serve to modulate solubility and explore steric interactions within a target's binding pocket.
Chemical Structure
The structural representation of (2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid is depicted below.
Caption: Structure of (2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid.
Physicochemical Data
The key identifying and physical properties of the compound are summarized in the table below.
| Property | Value |
| IUPAC Name | (2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid |
| CAS Number | 2225180-56-1[1][2][3] |
| Molecular Formula | C₇H₁₀BClN₂O₂[1][2] |
| Molecular Weight | 200.43 g/mol |
| Appearance | Typically an off-white to white solid |
| Storage Conditions | Store at 2-8°C, sealed, under a dry, inert atmosphere[4] |
Synthesis and Mechanistic Rationale
The synthesis of aryl and heteroaryl boronic acids is well-established in organic chemistry. A common and effective method for preparing pyrimidine boronic acids is through a lithium-halogen exchange reaction at low temperatures, followed by electrophilic trapping with a borate ester.[5][6]
A plausible synthetic route starting from the corresponding 5-bromo-2-chloro-4-isopropylpyrimidine is as follows:
-
Lithium-Halogen Exchange: The starting bromopyrimidine is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), and cooled to a very low temperature (typically -78 °C). This is a critical step; the low temperature prevents side reactions and decomposition of the highly reactive organolithium intermediate.
-
Formation of the Organolithium Intermediate: A strong, non-nucleophilic base like n-butyllithium (n-BuLi) is added dropwise. The n-BuLi preferentially abstracts the bromine atom over deprotonation of other sites, generating a highly reactive 5-lithiated pyrimidine species.
-
Electrophilic Trapping: A trialkyl borate, most commonly triisopropyl borate (B(Oi-Pr)₃), is then added to the reaction. The electron-deficient boron atom of the borate is readily attacked by the nucleophilic carbon of the lithiated pyrimidine.
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Hydrolysis: The reaction is quenched with an aqueous acid solution (e.g., dilute HCl). This hydrolysis step protonates the boronate ester intermediate, yielding the final (2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid product.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to water and protic solvents. All glassware must be flame-dried, and solvents must be rigorously dried to prevent quenching of the intermediate and ensure high yields.
-
Low Temperature (-78 °C): The pyrimidine ring is electron-deficient and the resulting organolithium intermediate is thermally unstable. Maintaining a very low temperature throughout the addition of n-BuLi and the borate ester is crucial for the success of the reaction.[5]
-
Triisopropyl Borate: While other borate esters can be used, triisopropyl borate is often preferred due to its steric bulk, which can help prevent the formation of over-alkylation products (triarylboranes), and its favorable reactivity.
The Suzuki-Miyaura Coupling: A Core Application
The paramount application of (2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[4][7][8] This palladium-catalyzed reaction is one of the most powerful methods for forming C(sp²)–C(sp²) bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are central to many drug candidates.[9][10]
General Reaction Scheme & Workflow
The reaction couples the boronic acid with an aryl or heteroaryl halide (Ar-X, where X = Br, I, Cl, or OTf) in the presence of a palladium catalyst and a base.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol (Representative)
This protocol describes a typical lab-scale Suzuki-Miyaura coupling. Note: All operations should be performed in a chemical fume hood.
Reagents & Equipment:
-
(2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Inerting: Seal the flask with a septum, and purge with an inert gas (e.g., nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 equiv).
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. Degassing the solvent (e.g., by sparging with nitrogen or freeze-pump-thaw cycles) is another critical step to prevent oxidation of the catalyst.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel to yield the pure coupled product.
Rationale for Components:
-
Pd(PPh₃)₄: A robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. The phosphine ligands stabilize the palladium center.[9]
-
Base (K₂CO₃): The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium. It activates the boronic acid by forming a more nucleophilic boronate species.
-
Solvent System (Dioxane/H₂O): This biphasic solvent system is effective at dissolving both the organic reagents and the inorganic base, facilitating the reaction at the interface.
Analytical Characterization
Confirming the identity and purity of (2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid and its subsequent reaction products is achieved through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals include a singlet for the proton at the C6 position of the pyrimidine ring, a septet and a doublet for the isopropyl group, and a broad singlet for the -B(OH)₂ protons, which may exchange with residual water in the solvent.
-
¹³C NMR: Will show distinct signals for each of the seven carbon atoms in the molecule.
-
¹¹B NMR: This technique is particularly useful for studying boronic acids. The sp²-hybridized boron atom of the free acid typically appears around 30 ppm, while the formation of sp³-hybridized boronate esters or complexes results in a significant upfield shift.[11][12]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is commonly used to confirm the molecular weight. The analysis will show the molecular ion peak [M+H]⁺ or [M-H]⁻ and a characteristic isotopic pattern due to the presence of chlorine.[13]
Safety, Handling, and Storage
As a laboratory chemical, (2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid requires careful handling.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Engineering Controls: Handle the solid and its solutions exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place, preferably in a refrigerator at 2-8°C under an inert atmosphere to prevent degradation.[4] Boronic acids can be prone to dehydration to form cyclic boroxine anhydrides, so proper storage is key to maintaining reactivity.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
Conclusion
(2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid is a strategically designed synthetic intermediate that provides a reliable and efficient entry point for the elaboration of the pyrimidine core. Its primary utility in the Suzuki-Miyaura cross-coupling reaction allows for the facile introduction of diverse aryl and heteroaryl fragments, making it an indispensable tool for lead optimization and the construction of novel chemical entities in drug discovery programs. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist aiming to incorporate this powerful building block into their research.
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2-Chloro-4-(iso-propyl)pyrimidine-5-boronic acid CAS 2225180-56-1. ChemSrc. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. MDPI. [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction. RSC Publishing. [Link]
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Design and Synthesis of Arylboronic Acid Chemosensors. MDPI. [Link]
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Arylboronic Acid Chemistry under Electrospray Conditions. ResearchGate. [Link]
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11B NMR Chemical Shifts. San Diego State University. [Link]
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]
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(2-Chloro-4-methylpyrimidin-5-yl)boronic acid Product Information. MySkinRecipes. [Link]
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Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. ResearchGate. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
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Homologation of Boronic Esters. Organic Syntheses. [Link]
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(2-Chloropyrimidin-5-yl)boronic acid | C4H4BClN2O2. PubChem. [Link]
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Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]
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